- A new enantioselective synthesis of milnacipran and an analogue by catalytic asymmetric cyclopropanation, Advanced Synthesis & Catalysis, 2001, 343(3), 299-302

Cas no 96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane)

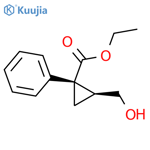

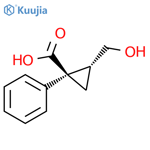

96847-52-8 structure

Nombre del producto:rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane

Número CAS:96847-52-8

MF:C11H10O2

Megavatios:174.195903301239

CID:2257488

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Propiedades químicas y físicas

Nombre e identificación

-

- rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane

- (1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one

- (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)

- 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- (ZCI)

- rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane

-

- Renchi: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m1/s1

- Clave inchi: WZGFIZUMKYUMRN-KOLCDFICSA-N

- Sonrisas: O=C1OC[C@H]2C[C@@]12C1C=CC=CC=1

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | P335845-1g |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 1g |

$ 150.00 | 2023-09-06 | ||

| TRC | P335845-10g |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 10g |

$ 1160.00 | 2023-09-06 | ||

| TRC | P335845-1000mg |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 1g |

$150.00 | 2023-05-17 | ||

| TRC | P335845-10000mg |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 10g |

$1160.00 | 2023-05-17 |

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Improved process for the preparation of levomilnacipran, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- Synthesis of (+)- and (-)-milnacipran and their conformationally restricted analogs, Tetrahedron Letters, 1996, 37(5), 641-4

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane ; 2 h, reflux

Referencia

- Comparative enantiocontrol with allyl phenyldiazoacetates in asymmetric catalytic intramolecular cyclopropanation, Chirality, 2003, 15(4), 369-373

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Water ; 6 h, 90 - 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- A process for the preparation of Dextromilnacipran or its salt thereof, India, , ,

Métodos de producción 6

Condiciones de reacción

Referencia

- 1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid and derivatives, Bollettino Chimico Farmaceutico, 1978, 117(6), 331-42

Métodos de producción 7

Condiciones de reacción

Referencia

- Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947, Organic Letters, 2006, 8(17), 3885-3888

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; 10 min, rt; 20 min, rt

1.2 Reagents: Monosodium phosphate Solvents: Water ; rt

1.2 Reagents: Monosodium phosphate Solvents: Water ; rt

Referencia

- Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone, Organic & Biomolecular Chemistry, 2016, 14(31), 7520-7528

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt

1.2 Solvents: Benzene ; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C

1.2 Solvents: Benzene ; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C

Referencia

- (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties, Journal of Medicinal Chemistry, 2018, 61(1), 372-384

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium amide Solvents: Benzene ; 30 min, < 20 °C; 30 min, rt

1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux

1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux

Referencia

- Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode, Journal of Medicinal Chemistry, 2012, 55(20), 8838-8858

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

1.2 0 °C; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

Referencia

- Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters, Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837

Métodos de producción 12

Condiciones de reacción

1.1 150 °C

Referencia

- In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

Referencia

- Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(13), 3682-3686

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Sodium amide Solvents: Benzene ; 7 min, cooled; 1 h, rt

1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux

1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux

Referencia

- Preparation of pyrimidinylcyclopropane derivatives having BACE1 inhibiting activity, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

Referencia

- Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: Cyclopropane-based conformationally restricted analogs of haloperidol, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8875-8881

Métodos de producción 16

Condiciones de reacción

1.1 Solvents: Dimethylformamide , Water ; 41 h, pH 8, 27 °C; acidified

Referencia

- Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipran, Tetrahedron Letters, 1996, 37(26), 4519-4522

Métodos de producción 17

Condiciones de reacción

1.1 Catalysts: Ferrous perchlorate , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (4S,4′S)-2,2′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ; 4 h, rt

1.2 30 h, 60 °C

1.2 30 h, 60 °C

Referencia

- Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation Reactions, Angewandte Chemie, 2014, 53(48), 13188-13191

Métodos de producción 18

Condiciones de reacción

Referencia

- Synthesis, stereochemistry, and chiroptical spectra of cyclopropyl lactones and thionolactones, Tetrahedron: Asymmetry, 1996, 7(11), 3169-3180

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Raw materials

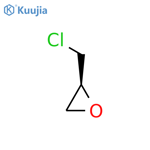

- (S)-Epichlorohydrin

- 1-Phenyl-3-oxabicyclo3.1.0hexan-2-one

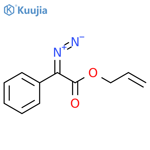

- Allyl phenyldiazoacetate

- (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid

- 2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid

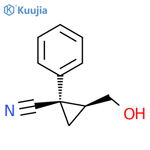

- (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preparation Products

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Literatura relevante

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane) Productos relacionados

- 1383718-48-6(2-((3-Chlorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one)

- 1260671-90-6(Methyl 5-(bromomethyl)-2-chloroisonicotinate)

- 1306606-26-7(2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide)

- 2230821-68-6(Foretinib-Based PROTAC 7)

- 1806265-17-7(5-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-4-acetic acid)

- 1338985-03-7(2-(oxan-2-yl)methoxyethane-1-sulfonyl chloride)

- 1804839-82-4(2-(Fluoromethyl)-5-iodo-6-(trifluoromethoxy)pyridine-3-carboxylic acid)

- 2411337-78-3((E)-4-(Dimethylamino)-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]but-2-enamide)

- 625128-23-6(N-[2-[4-(trifluoromethyl)phenylethyl]-acetamide)

- 946254-93-9(4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione)

Proveedores recomendados

Taizhou Jiayin Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinan Hanyu Chemical Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Suzhou Genelee Bio-Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Nanjing jingzhu bio-technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

上海贤鼎生物科技有限公司

Miembros de la medalla de oro

Proveedor de China

Lote